[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid
Brand Name: Vulcanchem
CAS No.: 2108810-86-0
VCID: VC2763310
InChI: InChI=1S/C13H15NO3/c1-9(2)14-7-6-10-11(14)4-3-5-12(10)17-8-13(15)16/h3-7,9H,8H2,1-2H3,(H,15,16)
SMILES: CC(C)N1C=CC2=C1C=CC=C2OCC(=O)O
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol

[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid

CAS No.: 2108810-86-0

Cat. No.: VC2763310

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid - 2108810-86-0

Specification

CAS No. 2108810-86-0
Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
IUPAC Name 2-(1-propan-2-ylindol-4-yl)oxyacetic acid
Standard InChI InChI=1S/C13H15NO3/c1-9(2)14-7-6-10-11(14)4-3-5-12(10)17-8-13(15)16/h3-7,9H,8H2,1-2H3,(H,15,16)
Standard InChI Key ZTLYPRHQPRXXFP-UHFFFAOYSA-N
SMILES CC(C)N1C=CC2=C1C=CC=C2OCC(=O)O
Canonical SMILES CC(C)N1C=CC2=C1C=CC=C2OCC(=O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid contains an indole core with specific functional group substitutions. The indole nucleus consists of a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic heterocycle. The compound features three key structural components:

  • An isopropyl group attached to the nitrogen atom at position 1 of the indole ring

  • An oxy (ether) linkage at position 4 of the indole ring

  • An acetic acid moiety connected to the indole through the ether linkage

The molecular formula of the compound is C13H15NO3, corresponding to a calculated molecular weight of approximately 233.27 g/mol. The compound's structural features create a distinct electronic distribution and three-dimensional conformation that would influence its physical, chemical, and potential biological properties.

Physical Properties

Based on analysis of similar indole derivatives, the predicted physical properties of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid would include:

PropertyEstimated ValueBasis for Estimation
Molecular Weight233.27 g/molCalculated from molecular formula C13H15NO3
Physical StateCrystalline solidTypical for similar indole derivatives
ColorWhite to off-whiteCommon for indole compounds
Melting Point200-215°CBased on related indole-acetic acids such as 2-(1H-Indol-4-yl)acetic acid (207-208°C)
Boiling Point~410-420°CEstimated from similar compounds like 2-(1H-Indol-4-yl)acetic acid (415°C)
SolubilityPoorly soluble in water; soluble in organic solventsCharacteristic of N-substituted indoles
LogP~2.0-2.5Estimated based on N-isopropyl and oxyacetic acid groups
pKa~4.0-4.5Typical for aryloxy acetic acids

The N-isopropyl substitution would increase the compound's lipophilicity compared to the unsubstituted indole analogs, while the carboxylic acid group would provide some water solubility at higher pH values through salt formation.

Chemical Reactivity

The reactivity of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid is determined by its functional groups and their specific arrangement:

  • Carboxylic Acid Group:

    • Susceptible to nucleophilic acyl substitution reactions

    • Forms salts with bases

    • Undergoes esterification with alcohols

    • Can be converted to amides, anhydrides, and other carboxylic acid derivatives

  • Ether Linkage:

    • Relatively stable under basic and neutral conditions

    • Subject to cleavage under strong acidic conditions or with specific reagents like BBr3

    • Resistant to nucleophilic attack under most conditions

  • Indole Ring:

    • Electron-rich aromatic system susceptible to electrophilic aromatic substitution

    • Positions 2 and 3 remain the most reactive sites for electrophilic attack

    • N-isopropyl group blocks reactions that would normally occur at the indole nitrogen

  • Isopropyl Group:

    • Relatively inert under most reaction conditions

    • Potential site for oxidation under harsh conditions

The combination of these functional groups provides multiple handles for chemical modifications, suggesting potential utility in synthetic chemistry applications.

Synthesis and Preparation

Synthetic Routes

The synthesis of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid would likely involve a multi-step approach. Based on synthetic methods for related compounds, several potential routes can be proposed:

  • Route A: From 4-hydroxyindole

    • N-alkylation with isopropyl halide to form 1-isopropyl-4-hydroxyindole

    • O-alkylation with bromoacetic acid or a protected derivative

    • Deprotection if required

  • Route B: From N-isopropylindole

    • Regioselective hydroxylation at position 4

    • O-alkylation with an appropriate α-haloacetic acid derivative

  • Route C: Indole ring construction

    • Synthesis beginning with appropriately substituted aniline derivatives

    • Construction of the indole ring with Fischer indole synthesis

    • Subsequent functionalization at required positions

The O-alkylation step could potentially employ reaction conditions similar to those described for indol-1-yl-acetic acid synthesis, which uses sodium hydroxide and tetra-n-butylammonium bromide as a phase transfer catalyst .

Reaction Conditions

Optimal reaction conditions for key synthetic steps would likely include:

N-Isopropylation:

  • Base: Sodium hydride or potassium carbonate

  • Solvent: DMF or THF

  • Temperature: 0°C to room temperature

  • Alkylating agent: Isopropyl bromide or iodide

  • Reaction time: 4-16 hours

O-Alkylation:

  • Base: Potassium carbonate or cesium carbonate

  • Solvent: Acetone, DMF, or benzene

  • Phase transfer catalyst: Tetrabutylammonium bromide (as demonstrated in the synthesis of indol-1-yl-acetic acid with 92% yield)

  • Alkylating agent: Bromoacetic acid or ethyl bromoacetate

  • Temperature: Room temperature to 60°C

  • Reaction time: 12-24 hours

Ester Hydrolysis (if using ester intermediate):

  • Base: Sodium hydroxide or lithium hydroxide

  • Solvent: Aqueous THF or methanol

  • Temperature: Room temperature

  • Reaction time: 2-4 hours

  • Acidification to pH 3 for product isolation

Purification Methods

Purification of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid would likely employ standard techniques for indole derivatives and carboxylic acids:

  • Extraction:

    • Initial isolation through acid-base extraction

    • Acidification of basic aqueous phase to precipitate the free acid form

    • Extraction into organic solvent (ethyl acetate or dichloromethane)

  • Chromatography:

    • Silica gel column chromatography

    • Mobile phase: Gradient of ethyl acetate in hexanes with small percentage of acetic acid

    • Monitoring by TLC with UV detection

  • Recrystallization:

    • Suitable solvents might include ethanol/water, ethyl acetate/hexanes

    • Expected purification yields in the range of 70-85%

  • Final Product Analysis:

    • Confirmation of structure by NMR, MS, and IR spectroscopy

    • Purity determination by HPLC analysis, similar to methods used for other indole derivatives

    • Melting point determination

Spectral Characteristics and Analytical Data

Spectroscopic Properties

The spectroscopic profile of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid would be characterized by specific signatures arising from its structural components:

1H NMR Spectroscopy (predicted, 400 MHz, DMSO-d6):

  • δ 12.5-13.0 (s, 1H, COOH)

  • δ 7.1-7.6 (m, 4H, aromatic and indole protons)

  • δ 4.6-4.8 (s, 2H, -OCH2COOH)

  • δ 4.7-4.9 (m, 1H, -CH(CH3)2)

  • δ 1.4-1.6 (d, 6H, -CH(CH3)2)

This pattern would be distinct from other indole derivatives like indol-1-yl-acetic acid, which shows characteristic signals at δ 5.05 (s,2); 6.50 (d, 1), 6.9-7.8 (m, 5) in DMSO-d6 .

13C NMR Spectroscopy (predicted, 100 MHz, DMSO-d6):

  • δ 170-172 (COOH)

  • δ 145-150 (C-4 of indole)

  • δ 125-140 (multiple aromatic carbons)

  • δ 100-110 (C-3 of indole)

  • δ 65-67 (-OCH2COOH)

  • δ 46-48 (-CH(CH3)2)

  • δ 21-23 (-CH(CH3)2)

IR Spectroscopy (predicted, cm-1):

  • 2500-3100 (O-H stretching, carboxylic acid)

  • 1700-1730 (C=O stretching, carboxylic acid)

  • 1580-1620 (C=C stretching, aromatic)

  • 1200-1250 (C-O stretching, ether)

  • 740-760 (C-H out-of-plane bending, indole)

Mass Spectrometry (predicted):

  • Molecular ion peak: m/z 233 [M]+

  • Common fragment ions would likely include loss of the carboxyl group (m/z 188) and cleavage at the ether linkage

Chromatographic Properties

The chromatographic behavior of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid would be influenced by its moderate polarity and the presence of the ionizable carboxylic acid group:

HPLC Analysis:

  • Column: Reverse-phase C18

  • Mobile phase: Gradient of acetonitrile in water with 0.1% formic acid

  • UV detection: 254-280 nm (characteristic absorption range for indoles)

  • Retention behavior: Intermediate between more polar unsubstituted indoles and more lipophilic derivatives

TLC Analysis:

  • Stationary phase: Silica gel

  • Mobile phase: Ethyl acetate/hexanes/acetic acid (40:59:1)

  • Visualization: UV light (254 nm), potentially followed by staining with appropriate reagents

  • Expected Rf: 0.3-0.4 in the above solvent system

Biological Activity and Applications

Structure-Activity Relationships

The biological activity of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid would be influenced by its structural features:

Comparative analysis with compounds like (1-Isopropyl-1H-indol-3-yl)acetic acid and 2-(1H-Indol-4-yl)acetic acid would be valuable in determining how the specific arrangement of functional groups influences biological activity.

Research Applications

[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid could serve several functions in research settings:

  • Chemical Probe:

    • For investigating structure-activity relationships of indole-based compounds

    • As a tool compound for studying specific biological pathways

  • Synthetic Intermediate:

    • Precursor for more complex molecules through functionalization of the carboxylic acid

    • Building block for the development of indole-based libraries

  • Comparative Standard:

    • Reference compound for studies of indole derivatives

    • Control substance in biological assays

  • Metabolic Studies:

    • Model compound for understanding the metabolism of similar therapeutic agents

    • For investigating biotransformation pathways of indole derivatives

Comparative Analysis with Related Compounds

Structural Comparison

A comparison of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid with related indole derivatives highlights its unique structural features:

CompoundKey Structural DifferencesMolecular WeightPhysical Properties
[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid4-position oxy-substituted with isopropyl at N-1233.27 g/molPredicted: solid, mp ~200-215°C
(1-Isopropyl-1H-indol-3-yl)acetic acid3-position substituted with direct C-C bond217.26 g/molData available in chemical databases
2-(1H-Indol-4-yl)acetic acidLacks N-isopropyl, direct C-C bond at position 4175.18 g/molMp: 207-208°C, Bp: 415°C
Indol-1-yl-acetic acidAcetic acid at N-1 position, no 4-substitution175.18 g/molSynthesized with 92% yield via ethyl 2-bromoacetate reaction

These structural differences would likely translate to distinct physicochemical properties and biological activities.

Synthetic Accessibility

The relative synthetic accessibility of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid compared to related compounds can be assessed:

CompoundSynthetic ComplexityKey Synthetic Challenges
[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acidModerateRegioselective functionalization at position 4; Sequential N- and O-alkylation
(1-Isopropyl-1H-indol-3-yl)acetic acidLow to ModerateN-alkylation; C-3 position naturally reactive
2-(1H-Indol-4-yl)acetic acidModerateRegioselective functionalization at position 4
Indol-1-yl-acetic acidLowDirect N-alkylation with high yield (92%)

The synthesis of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid would likely be more challenging than that of indol-1-yl-acetic acid but could employ similar reaction conditions for certain steps, particularly the alkylation with haloacetic acid derivatives under basic conditions with phase transfer catalysis .

Functional Applications

The potential applications of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid compared to related compounds include:

CompoundPotential ApplicationsNotable Characteristics
[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acidMedicinal chemistry research; Structure-activity relationship studies; Synthetic intermediateUnique 4-oxy substitution pattern; Enhanced lipophilicity from N-isopropyl
(1-Isopropyl-1H-indol-3-yl)acetic acidPharmaceutical research; Reference standardMore common 3-substitution pattern
2-(1H-Indol-4-yl)acetic acidBiochemical studies; Synthetic building blockWell-characterized physical properties; Available from commercial sources
Indol-1-yl-acetic acidSynthetic methodology development; Research toolEfficient synthesis route established; Serves as model N-substituted indole

The unique structural features of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid suggest complementary applications to these related compounds, potentially filling niches in structure-activity relationship studies and medicinal chemistry research.

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